

# 4-Methoxyphenethylamine as a reference standard in forensic toxicology

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## Compound of Interest

Compound Name: 4-Methoxyphenethylamine

Cat. No.: B056431

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## 4-Methoxyphenethylamine: A Reference Standard for Forensic Toxicology

### Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **4-Methoxyphenethylamine** (4-MPEA) as a reference standard in forensic toxicology. 4-MPEA is a substituted phenethylamine that may be encountered in forensic casework, necessitating its accurate identification and quantification. As a certified reference material (CRM), 4-MPEA ensures the traceability and reliability of analytical results.

## Introduction

**4-Methoxyphenethylamine** is a compound belonging to the phenethylamine class, which includes a wide range of substances with psychoactive properties. The detection and quantification of such compounds in biological matrices are crucial in forensic investigations. The use of a well-characterized reference standard is fundamental for the validation of analytical methods and the accurate interpretation of toxicological findings. This application note outlines the properties of a 4-MPEA reference standard, provides detailed protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and discusses its potential metabolic pathways and toxicological profile.

## Data Presentation

### Purity and Characterization of 4-Methoxyphenethylamine Reference Standard

The purity and characterization of the **4-Methoxyphenethylamine** reference standard are critical for its use in quantitative analysis. The following table summarizes the typical data provided in a Certificate of Analysis for a similar certified reference material, 4-Methoxyamphetamine Hydrochloride, which can be considered representative for 4-MPEA.[\[1\]](#)

Parameter	Specification
Chemical Name	4-Methoxyphenethylamine
Synonyms	2-(4-Methoxyphenyl)ethylamine
CAS Number	55-81-2
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO
Molecular Weight	151.21 g/mol
Purity (HPLC)	≥98%
Identity ( <sup>1</sup> H-NMR, MS)	Conforms to structure
Appearance	Colorless to pale yellow liquid
Solubility	Soluble in methanol, ethanol, DMSO
Storage Conditions	-20°C, protected from light

### Analytical Method Validation Parameters

The following tables summarize representative validation parameters for the analysis of phenethylamines, including 4-MPEA, in biological matrices using GC-MS and LC-MS/MS. These values are based on published methods for similar compounds and serve as a guideline for laboratory validation.

Table 1: GC-MS Method Validation in Urine

Parameter	Typical Performance
Linearity Range	20 - 1000 ng/mL
Correlation Coefficient ( $r^2$ )	>0.995
Limit of Detection (LOD)	5 ng/mL
Limit of Quantitation (LOQ)	20 ng/mL
Accuracy (% Recovery)	85 - 115%
Precision (%RSD)	< 15%
Recovery	> 80%

Table 2: LC-MS/MS Method Validation in Blood[2][3]

Parameter	Typical Performance
Linearity Range	1 - 500 ng/mL
Correlation Coefficient ( $r^2$ )	>0.99
Limit of Detection (LOD)	0.5 ng/mL
Limit of Quantitation (LOQ)	1 ng/mL
Accuracy (% Bias)	Within $\pm 15\%$
Precision (%RSD)	< 15%
Matrix Effect	< 20%
Recovery	> 85%

## Toxicological Data (Illustrative)

Specific toxicological data for 4-MPEA is not readily available. The following data for a structurally related compound, 3,4-Dimethoxyphenethylamine, is provided for illustrative purposes to indicate potential toxicity.

Compound	LD <sub>50</sub> (Intraperitoneal, Rat)
3,4-Dimethoxyphenethylamine	146 mg/kg[4]

## Experimental Protocols

### Protocol 1: GC-MS Analysis of 4-Methoxyphenethylamine in Urine

This protocol describes a general procedure for the extraction and analysis of 4-MPEA from urine samples.

#### 1. Sample Preparation (Solid-Phase Extraction - SPE)

- To 1 mL of urine, add an internal standard (e.g., **4-Methoxyphenethylamine-d4**).
- Vortex and centrifuge the sample at 3000 rpm for 10 minutes.
- Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water and 2 mL of 100 mM phosphate buffer (pH 6.0).
- Load the supernatant onto the SPE cartridge.
- Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 1 M acetic acid, and then 2 mL of methanol.
- Dry the cartridge under vacuum for 5 minutes.
- Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).

#### 2. Derivatization

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of ethyl acetate.

- Cap the vial and heat at 70°C for 30 minutes.
- Cool to room temperature before injection.

### 3. GC-MS Instrumental Parameters

- Gas Chromatograph: Agilent 8890 GC or equivalent.
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- Inlet: Splitless mode, 250°C.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized 4-MPEA and internal standard.

## Protocol 2: LC-MS/MS Analysis of 4-Methoxyphenethylamine in Blood

This protocol provides a general method for the analysis of 4-MPEA in blood samples.

### 1. Sample Preparation (Protein Precipitation)

- To 100 µL of whole blood, add an internal standard (e.g., **4-Methoxyphenethylamine-d4**).
- Add 400 µL of ice-cold acetonitrile to precipitate proteins.

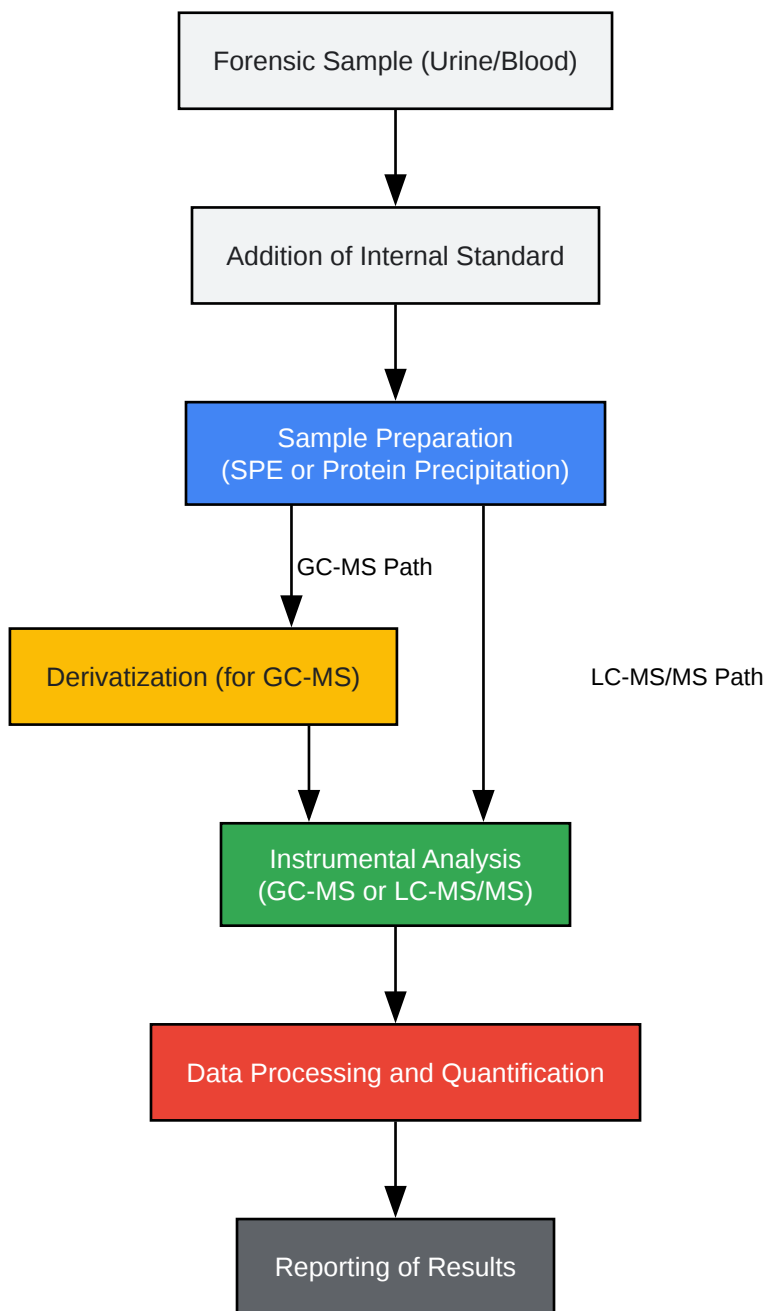
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase.

## 2. LC-MS/MS Instrumental Parameters

- Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
- Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.
- Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Gas Temperature: 325°C.
- Gas Flow: 10 L/min.
- Nebulizer Pressure: 45 psi.
- Sheath Gas Temperature: 350°C.

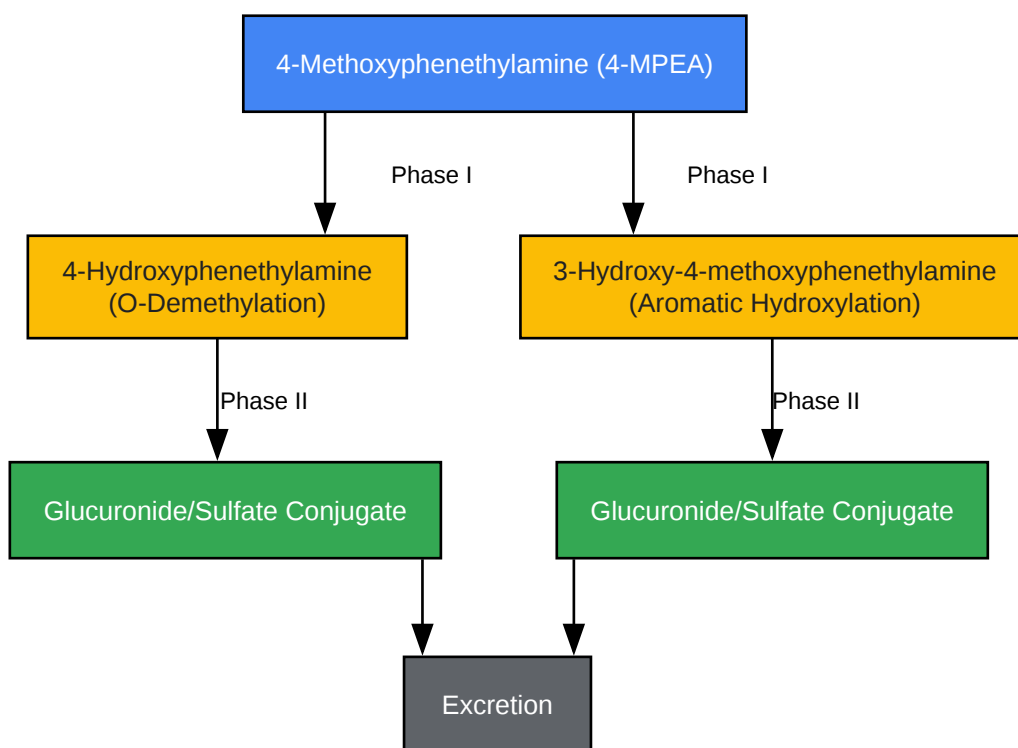
- Sheath Gas Flow: 11 L/min.
- Capillary Voltage: 3500 V.
- Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for 4-MPEA and one for the internal standard.

## Mandatory Visualizations



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Caption: Analytical workflow for the determination of 4-MPEA.



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Caption: Putative metabolic pathway of **4-Methoxyphenethylamine**.

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